1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWRLJDOXYAZRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene to 2-Bromothiophene
The synthesis begins with the bromination of thiophene to yield 2-bromothiophene, a critical intermediate. Due to the aromatic nature of thiophene, bromination occurs preferentially at the 2-position, driven by the electron-donating effects of the sulfur atom. The patent CN101885720B outlines a method using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of organic solvents like dichloroethane or toluene.
Key Reaction Conditions :
- Temperature : 5–10°C to minimize di-bromination byproducts.
- Solvent : Dichloroethane or toluene for optimal solubility and reaction control.
- Molar Ratio : Thiophene to brominating agent = 1:2.1–3.0.
After bromination, the product is isolated via vacuum distillation, with fractions collected at 45–47°C under 1.73 kPa. This step achieves yields exceeding 85% when side reactions are suppressed through controlled reagent addition and low-temperature conditions.
Grignard Reaction for Intermediate Formation
The 2-bromothiophene intermediate undergoes a Grignard reaction to form an organomagnesium bromide complex. This step requires anhydrous conditions to prevent hydrolysis of the Grignard reagent. The patent specifies the use of ethers (e.g., tetrahydrofuran) or toluene as solvents, with magnesium metal in a molar ratio of 1:1.5–1.8 (magnesium to 2-bromothiophene).
Critical Parameters :
- Reaction Time : 2–4 hours under reflux to ensure complete formation of the Grignard reagent.
- Temperature : Maintained at 10–20°C during ethylene oxide addition to prevent exothermic runaway.
The Grignard intermediate is subsequently quenched with ethylene oxide, introducing a two-carbon chain to form 2-thiophene ethanol. Acidification with dilute sulfuric acid (pH < 1) precipitates the product, which is purified via vacuum distillation at 108–110°C under 1.73 kPa.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an aprotic solvent such as diethyl ether or dichloromethane. The product precipitates as a white crystalline solid, which is isolated via filtration and dried under vacuum.
Purity Considerations :
- Recrystallization : Ethanol/water mixtures (3:1 v/v) enhance crystal purity.
- Melting Point : 180–182°C (decomposition), verified via differential scanning calorimetry.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of tosylation-ammonia substitution versus Gabriel synthesis for amine formation:
| Parameter | Tosylation-Ammonia | Gabriel Synthesis |
|---|---|---|
| Yield | 70–75% | 80–85% |
| Reaction Time | 8–10 hours | 12–14 hours |
| Byproducts | Sulfonic acids | Phthalic hydrazide |
| Scalability | Moderate | High |
The Gabriel synthesis offers superior yields and scalability but requires longer reaction times and specialized reagents.
Industrial-Scale Production Challenges
Scaling the synthesis to industrial levels introduces challenges such as:
- Grignard Safety : Handling large volumes of pyrophoric magnesium necessitates inert atmosphere reactors and automated quenching systems.
- Bromine Handling : Corrosion-resistant equipment (e.g., Hastelloy C-276) is required for bromination steps.
- Waste Management : Neutralization of acidic byproducts and recycling of solvents (e.g., toluene) are critical for environmental compliance.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 5-position of the thiophene ring undergoes substitution with nucleophiles under controlled conditions:
Reagents & Conditions :
-
Nucleophiles : Amines (e.g., piperazine), thiols, or alkoxides.
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalysts : Copper(I) iodide or palladium complexes for cross-couplings.
-
Temperature : 80–120°C under inert atmosphere.
Example Reaction :
This reaction facilitates the synthesis of thiophene-based amines for pharmaceutical intermediates.
Suzuki-Miyaura Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids:
Reagents & Conditions :
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
-
Base : K₂CO₃ or Na₂CO₃.
-
Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
Example Reaction :
This method is critical for introducing aryl groups to the thiophene ring, enhancing π-conjugation in materials science .
Condensation Reactions
The primary amine group reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases:
Reagents & Conditions :
Example Reaction :
Schiff bases derived from this compound show antimicrobial and antioxidant activity .
Salt Metathesis
The hydrochloride counterion can be exchanged via treatment with bases:
Reagents & Conditions :
Example Reaction :
This step is essential for liberating the free amine in synthetic workflows .
Scientific Research Applications
Medicinal Chemistry
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic applications. Its structural characteristics suggest possible interactions with neurotransmitter systems, which may influence mood and cognitive functions. Compounds with similar structures have demonstrated bioactivity, making this compound a candidate for further pharmacological studies.
Anticancer Research
Preliminary studies indicate that derivatives of compounds with similar structures exhibit anticancer properties. For instance, related thiophene derivatives have shown efficacy against various cancer cell lines, including colon and breast carcinoma . The specific mechanism of action for this compound in cancer treatment remains to be elucidated but is an area of active research.
Organic Synthesis
This compound serves as an intermediate in synthesizing other organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in developing more complex structures in organic chemistry.
Material Science
In addition to its chemical reactivity, this compound has potential applications in the development of specialty chemicals and advanced materials. Its properties may be exploited in creating polymers or other materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
- 2-((1-(5-bromothiophen-2-yl)ethyl)amino)ethan-1-ol hydrochloride
- (1S)-1-(5-bromothiophen-3-yl)ethan-1-amine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The unique properties of this compound make it particularly valuable for certain research and industrial purposes .
Biological Activity
1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated thiophene ring attached to an ethanamine backbone , which contributes to its reactivity and potential interactions within biological systems. The presence of a chiral center may also influence its pharmacological properties, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃BrN·HCl |
| Molecular Weight | Approximately 206.10 g/mol |
| Structural Features | Brominated thiophene ring, ethanamine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various biochemical pathways. It may act as an inhibitor or modulator , influencing pathways related to neurotransmission, inflammation, and possibly other physiological processes.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, which could affect mood and cognition.
- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes, suggesting that this compound may exhibit similar effects.
Biological Activities
Research indicates that this compound has various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacteria.
- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activity through enzyme inhibition pathways.
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence mood-related pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of thiophene derivatives, including those similar to this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
Study 2: Anti-inflammatory Effects
Research conducted on related compounds revealed that certain thiophene derivatives can inhibit pro-inflammatory cytokines. This suggests that this compound may also exhibit similar anti-inflammatory properties .
Study 3: Neuropharmacological Potential
In vitro studies demonstrated that compounds with similar structures interact with serotonin receptors, hinting at possible antidepressant effects. This positions this compound as a candidate for further exploration in mood disorders .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride, and what factors critically influence reaction yields?
Answer: Synthesis typically involves bromination of thiophene derivatives followed by reductive amination. Key parameters include temperature control (e.g., maintaining <0°C during lithiation steps), stoichiometric ratios of brominating agents, and inert atmosphere conditions to prevent amine oxidation. Purification via recrystallization from ethanol/ether mixtures is common for hydrochloride salts .
Advanced: How can researchers address conflicting results between theoretical computational models and experimental NMR data for this compound?
Answer: Discrepancies may arise from solvent effects or dynamic processes. Employ deuterated DMSO for proton NMR to minimize exchange broadening. Utilize 2D techniques (HSQC, HMBC) to resolve coupling patterns. Compare with calculated spectra using density functional theory (DFT) with appropriate solvent models. Consider crystal packing effects via X-ray diffraction to validate structural assignments .
Basic: What spectroscopic and crystallographic techniques are essential for confirming the structural identity of this compound?
Answer: Essential techniques include:
- 1H/13C NMR with DEPT-135 for carbon hybridization.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- X-ray crystallography using SHELXL for absolute configuration determination (leveraging bromine's anomalous scattering) .
Advanced: What strategies optimize crystal growth of brominated ethanamine hydrochlorides for X-ray studies, and how does bromine substitution affect lattice dynamics?
Answer: Slow evaporation from acetonitrile/water (9:1) at 4°C promotes single-crystal formation. Bromine's polarizability increases London dispersion forces, often leading to tighter packing in P21/c space groups. Use TWINABS in SHELX for handling pseudomerohedral twinning induced by halogen-halogen interactions .
Basic: What specific handling precautions are required when working with this compound in solution-phase reactions?
Answer: Use Schlenk techniques under nitrogen for air-sensitive steps. Employ chemical-resistant gloves (nitrile) and face shields during handling. Store in amber bottles with desiccant at 2–8°C. Quench waste solutions with 10% acetic acid before disposal .
Advanced: How does the electron-withdrawing bromine substituent influence the compound's reactivity in palladium-catalyzed cross-coupling reactions compared to non-halogenated analogs?
Answer: Bromine acts as both a directing group and leaving group. In Suzuki couplings, it demonstrates faster oxidative addition rates (krel ≈ 15 vs. chloro analogs). However, higher catalyst loadings (5 mol% Pd(PPh3)4) may be required in Buchwald-Hartwig aminations due to steric demands at the thiophene 5-position .
Basic: What solvent systems are most effective for chromatographic purification of this compound, and why?
Answer: Use silica gel chromatography with ethyl acetate/hexane (3:7) + 1% triethylamine to prevent amine adsorption. For reverse-phase HPLC, employ C18 columns with 0.1% TFA in water/acetonitrile gradients. The hydrochloride salt's polarity necessitates ion-pairing agents for effective separation .
Advanced: What mechanistic insights explain the compound's unexpected stability under acidic hydrolysis conditions compared to its sulfur-oxidized derivatives?
Answer: The thiophene ring's aromatic stabilization and bromine's inductive effect protect the amine from protonation-induced degradation. Comparative studies using <sup>35</sup>S-labeled analogs show sulfur oxidation to sulfoxide forms increases ring strain, accelerating decomposition by 12-fold in 1M HCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
